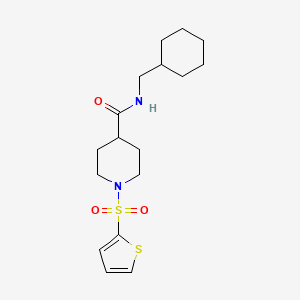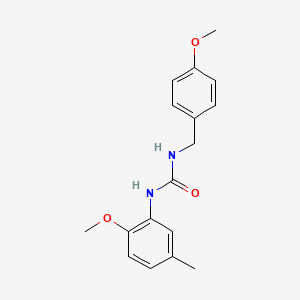![molecular formula C13H11N5O2 B5493863 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5493863.png)
6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione, also known as MPTD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTD is a member of the pyrimido[5,4-e][1,2,4]triazine family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione varies depending on its application. In cancer cells, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione induces apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is responsible for regulating cell growth, proliferation, and survival. 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione inhibits this pathway by targeting the mTOR kinase, which is a key regulator of the pathway.
In antiviral applications, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione inhibits the replication of the hepatitis C virus by targeting the NS5B polymerase. This polymerase is responsible for synthesizing the viral RNA, which is essential for the replication of the virus. 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione inhibits the activity of the polymerase by binding to its active site.
In herbicidal applications, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione inhibits the growth of weeds by targeting the photosynthesis process. 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione binds to the D1 protein of the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This binding inhibits the electron transport chain, which leads to the production of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione vary depending on its application. In cancer cells, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione induces apoptosis by activating caspases, which are enzymes responsible for cell death. In addition, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione also inhibits the migration and invasion of cancer cells by inhibiting the expression of matrix metalloproteinases.
In antiviral applications, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione inhibits the replication of the hepatitis C virus by inhibiting the NS5B polymerase. This inhibition leads to a decrease in viral RNA synthesis and ultimately the inhibition of viral replication.
In herbicidal applications, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione inhibits the growth of weeds by inhibiting the photosynthesis process. This inhibition leads to a decrease in the production of ATP and ultimately the inhibition of cell growth and division.
实验室实验的优点和局限性
One of the advantages of using 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione in lab experiments is its unique structure, which allows for the synthesis of various functional materials. In addition, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has shown promising results as an anticancer and antiviral agent, making it a potential candidate for further research in these fields.
However, one of the limitations of using 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione in lab experiments is its limited solubility in water. This can make it difficult to use in certain applications, such as biological assays. In addition, the toxicity of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione is not well understood, which can make it difficult to use in vivo.
未来方向
There are several future directions for the research and development of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione. In medicinal chemistry, further studies are needed to understand the toxicity and pharmacokinetics of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione in vivo. In addition, the potential of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione as an anticancer and antiviral agent should be further explored.
In material science, the unique structure of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione can be further exploited for the synthesis of new functional materials with potential applications in gas storage, separation, and catalysis.
In agriculture, further studies are needed to understand the efficacy and safety of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione as a herbicide. In addition, the potential of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione as a biopesticide should be explored.
Conclusion:
In conclusion, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione is a heterocyclic compound with diverse biological activities and potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione have been discussed in this paper. Further research is needed to fully understand the potential of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione in various applications.
合成方法
The synthesis of 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione involves the reaction of 2-amino-4,6-dimethylpyrimidine-5-carboxylic acid with 2-methylphenyl isocyanate in the presence of a suitable coupling agent. The reaction yields 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione as a yellow crystalline solid with a melting point of 293-295°C. The purity of the compound can be determined using various analytical techniques such as NMR, IR, and HPLC.
科学研究应用
6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has shown promising results as an anticancer agent. Studies have demonstrated that 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione induces apoptosis in cancer cells by targeting the PI3K/AKT/mTOR signaling pathway. In addition, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has also been investigated for its potential use as an antiviral agent. It has been shown to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
In material science, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has been used as a precursor for the synthesis of various functional materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have gained significant attention due to their potential applications in gas storage, separation, and catalysis. 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has been used as a building block for the synthesis of MOFs due to its unique structure and ability to coordinate with metal ions.
In agriculture, 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has been investigated for its potential use as a herbicide. Studies have shown that 6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione inhibits the growth of various weed species by targeting the photosynthesis process.
属性
IUPAC Name |
6-methyl-3-(2-methylphenyl)-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-7-5-3-4-6-8(7)10-14-9-11(17-16-10)15-13(20)18(2)12(9)19/h3-6H,1-2H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFDRSDWZUQQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(NC(=O)N(C3=O)C)N=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-(2-methylphenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5493786.png)
![2-ethyl-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5493791.png)
![3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole](/img/structure/B5493806.png)

![6,7-dimethoxy-2-[3-(4-methoxyphenyl)acryloyl]-1-(3-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5493822.png)
![N-cyclopropyl-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5493825.png)
![5-(4-pyridinyl)-7-[4-(3-pyridinylmethyl)-1,4-diazepan-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5493831.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B5493841.png)
![N-{5-[(4-benzyl-1-piperidinyl)carbonyl]-2-methylphenyl}acetamide](/img/structure/B5493847.png)
![1-[3-(difluoromethoxy)phenyl]-3-[4-(4-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5493869.png)
![1-(2-methoxybenzyl)-4-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5493873.png)

![N-cyclopentyl-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5493900.png)